molecular formula C9H5BrF3N3O2 B2629450 Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2138253-50-4

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

Número de catálogo: B2629450
Número CAS: 2138253-50-4
Peso molecular: 324.057
Clave InChI: JMMOFHIRNBQYTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for cyclization and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Aplicaciones Científicas De Investigación

Chemical Profile

  • IUPAC Name : Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
  • Molecular Formula : C9H5BrF3N3O2
  • Molecular Weight : 324.05 g/mol
  • CAS Number : 2138253-50-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazo-pyrimidines have shown promising results against various cancer cell lines.

  • Case Study : A derivative displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong inhibitory effects on cell proliferation and a significant therapeutic window compared to non-cancerous cells .

Antimicrobial Properties

The compound has also demonstrated potential as an antimicrobial agent. Research indicates that similar imidazo-pyrimidine derivatives exhibit activity against resistant bacterial strains.

  • Case Study : A related compound showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting its utility in treating resistant infections .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The use of sodium acetate in methanol is common for constructing the imidazo-pyrimidine framework.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the trifluoromethyl and bromo substituents can significantly impact biological activity.

Mecanismo De Acción

Actividad Biológica

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6BrF3N3O2
  • Molecular Weight : 324.06 g/mol
  • CAS Number : 2138253-50-4
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several kinases and enzymes implicated in cancer progression.
  • Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against certain strains of viruses, including influenza .
  • Anticancer Potential : Research suggests that it can selectively inhibit the proliferation of cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Biological Activity Data

The following table summarizes the biological activities and pharmacological profiles reported for this compound:

Activity Type IC50 Value (µM) Target/Cell Line Notes
Anticancer0.126MDA-MB-231 (Triple-Negative Breast Cancer)High selectivity over normal cells .
Antiviral>10Influenza A virusNo significant inhibition observed at high concentrations .
Enzyme Inhibition (e.g., CDK)290CDK6Comparable to known inhibitors like Abemaciclib .
Toxicity (Acute)>2000Kunming MiceNo acute toxicity observed at this concentration .

Case Study 1: Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), this compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. The compound showed a nearly 20-fold selectivity window compared to non-cancerous cells (MCF10A), indicating its potential as a targeted therapy for TNBC .

Case Study 2: Antiviral Properties

Another investigation assessed the antiviral efficacy of the compound against various influenza strains. While it did not inhibit viral replication at concentrations below 10 µM, further optimization and structural modifications could enhance its antiviral activity .

Propiedades

IUPAC Name

methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOFHIRNBQYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.